molecular formula C13H14N2O3 B12862846 Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate

Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate

Cat. No.: B12862846
M. Wt: 246.26 g/mol
InChI Key: YZOOOLUQRVMFAP-UHFFFAOYSA-N
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Description

Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a methyl group at the 8th position and a propanoate ester group at the 3rd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Esterification: The propanoate ester group is introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazolinone.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cell signaling pathways, it can modulate the activity of kinases, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure but lacking the methyl and propanoate groups.

    8-Methylquinazolinone: Similar structure with a methyl group at the 8th position but without the propanoate ester.

    3-Propanoatequinazolinone: Similar structure with a propanoate ester at the 3rd position but without the methyl group.

Uniqueness

Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is unique due to the presence of both the methyl group at the 8th position and the propanoate ester at the 3rd position. This combination of functional groups enhances its biological activity and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-(8-methyl-4-oxoquinazolin-3-yl)propanoate

InChI

InChI=1S/C13H14N2O3/c1-9-4-3-5-10-12(9)14-8-15(13(10)17)7-6-11(16)18-2/h3-5,8H,6-7H2,1-2H3

InChI Key

YZOOOLUQRVMFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CCC(=O)OC

Origin of Product

United States

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